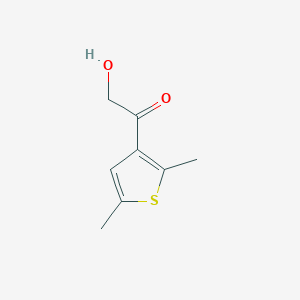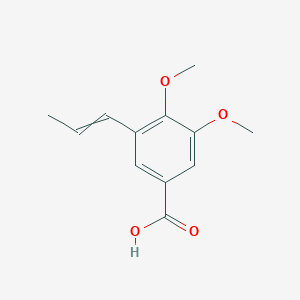
N-(2-Hydroxy-2-methylpropyl)dodecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-2-methylpropyl)dodecanamide: is a chemical compound with the molecular formula C16H33NO2 and a molecular weight of 271.44 g/mol It is characterized by a hydroxyl group attached to a methylpropyl chain, which is further connected to a dodecanamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-2-methylpropyl)dodecanamide typically involves the reaction of dodecanoic acid with 2-amino-2-methyl-1-propanol. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the amide bond . The reaction conditions may include temperatures ranging from 50°C to 100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxy-2-methylpropyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: N-(2-Hydroxy-2-methylpropyl)dodecanamide is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and interactions with biological molecules. It may serve as a model compound for studying amide bond formation and hydrolysis .
Medicine: this compound is investigated for its potential therapeutic applications. Its structure may allow it to interact with specific biological targets, making it a candidate for drug development .
Industry: In industrial applications, this compound is used as a surfactant or emulsifier due to its amphiphilic nature. It can be found in formulations for personal care products, detergents, and other industrial applications .
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-2-methylpropyl)dodecanamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
N-(2-Hydroxyethyl)dodecanamide: Similar structure but with an ethyl group instead of a methylpropyl group.
N-(2-Hydroxy-2-methylpropyl)hexadecanamide: Similar structure but with a longer hexadecanamide chain.
Uniqueness: N-(2-Hydroxy-2-methylpropyl)dodecanamide is unique due to its specific combination of a hydroxyl group and a dodecanamide chain. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
83883-11-8 |
|---|---|
Formule moléculaire |
C16H33NO2 |
Poids moléculaire |
271.44 g/mol |
Nom IUPAC |
N-(2-hydroxy-2-methylpropyl)dodecanamide |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h19H,4-14H2,1-3H3,(H,17,18) |
Clé InChI |
DXRJDPYAUGGBPB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)NCC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R)-2-{[2-(tert-butylsulfanyl)ethyl]carbamoyl}cyclopropane-1-carboxylic acid](/img/structure/B11723790.png)











